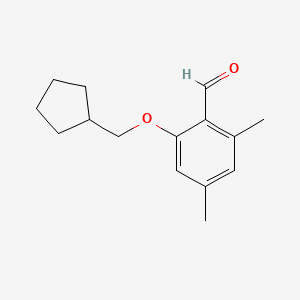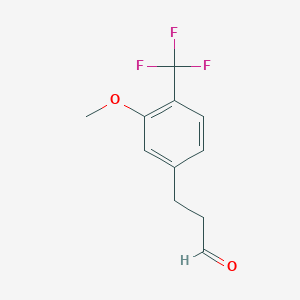
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O. It is a clear, colorless to pale yellow oily liquid that is used in various organic synthesis processes . This compound is known for its unique chemical properties, which make it valuable in the field of medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal typically involves the reaction of 3-(trifluoromethyl)benzenepropanol with dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is cooled in a water/ice bath and stirred for 30 minutes as the temperature rises to 20°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is used in several scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenyl)propanal: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzaldehyde: Similar trifluoromethyl group but different aldehyde positioning.
3-(Trifluoromethyl)benzenepropanal: Similar structure but lacks the methoxy group.
Uniqueness
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanal is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. The methoxy group increases the compound’s electron-donating ability, while the trifluoromethyl group enhances its lipophilicity and stability .
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-[3-methoxy-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C11H11F3O2/c1-16-10-7-8(3-2-6-15)4-5-9(10)11(12,13)14/h4-7H,2-3H2,1H3 |
InChI Key |
BIKBKLSEIOAJOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
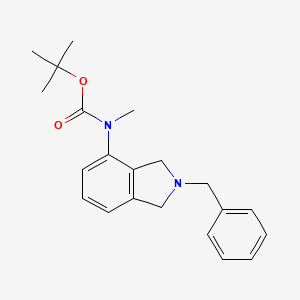
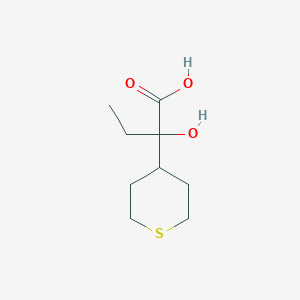
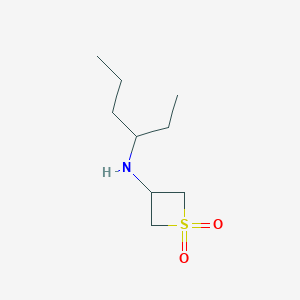
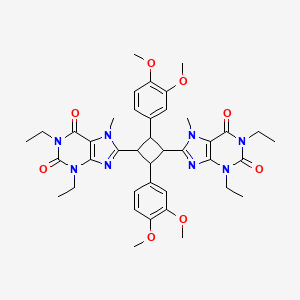
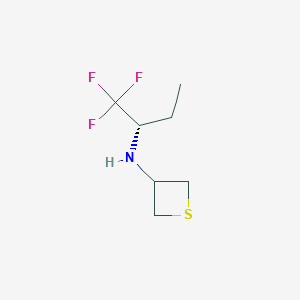
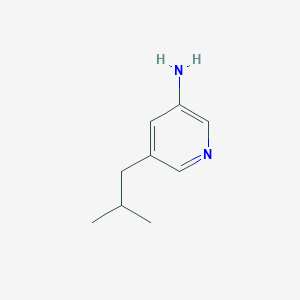
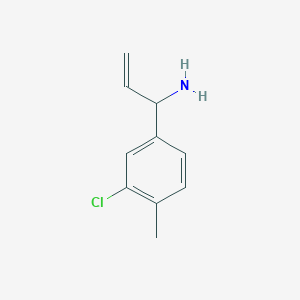
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
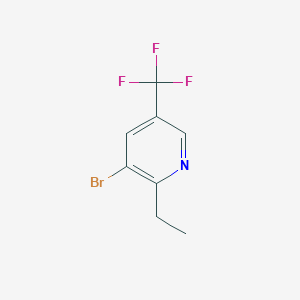
![8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)

